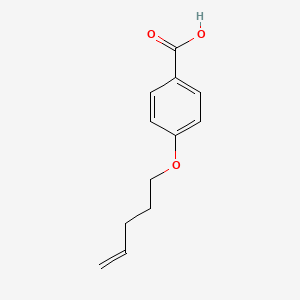

4-Pent-4-enoxybenzoic acid

Description

4-Pent-4-enoxybenzoic acid (CAS: 14142-82-6) is a substituted benzoic acid derivative featuring a pent-4-enyloxy group at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.26 g/mol. The compound is synthesized via etherification of ethyl 4-hydroxybenzoate with 5-bromo-1-pentene using a potassium carbonate/alumina catalyst system, achieving high yields (~85–90%) in just 4 hours . This method outperforms traditional approaches (e.g., K₂CO₃ in acetone or KOH in ethanol), which require 12–48 hours and yield ≤70% . The alkenyloxy substituent introduces unique reactivity, making it valuable in polymer chemistry and liquid crystal applications.

Properties

IUPAC Name |

4-pent-4-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h2,5-8H,1,3-4,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQKUZDJSZVTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366064 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14142-82-6 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pent-4-enoxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-penten-1-ol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester linkage, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Pent-4-enoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The pentenyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

Oxidation: Formation of 4-(4-carboxybutoxy)benzoic acid.

Reduction: Formation of 4-(4-pentoxy)benzoic acid.

Substitution: Formation of halogenated derivatives such as 4-bromo-4-pent-4-enoxybenzoic acid.

Scientific Research Applications

4-Pent-4-enoxybenzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pent-4-enoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-pent-4-enoxybenzoic acid include:

Physicochemical Properties

- Acidity: this compound: pKa ~4.2 (electron-donating alkenyloxy group reduces acidity slightly). 4-Hydroxybenzoic acid: pKa ~4.5 (hydroxyl group provides stronger acidity) . 4-Benzoylbenzoic acid: pKa ~2.8 (electron-withdrawing benzoyl group enhances acidity) .

- Solubility: this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its alkenyloxy chain. 4-Hydroxybenzoic acid dissolves readily in water and ethanol . 4-(Hexyloxy)phenyl-4-pentylbenzoate exhibits low water solubility but high compatibility with organic matrices .

- Thermal Stability: Esters like 4-(Hexyloxy)phenyl-4-pentylbenzoate decompose above 250°C, suitable for high-temperature liquid crystals . this compound undergoes polymerization at ~150°C, limiting its thermal applications .

Key Research Findings

- The potassium carbonate/alumina catalyst system for synthesizing this compound reduces reaction time by 67% compared to conventional methods .

- Esters like 4-(Hexyloxy)phenyl-4-pentylbenzoate exhibit smectic liquid crystal phases, whereas this compound derivatives form nematic phases due to conformational flexibility .

- Electron-withdrawing substituents (e.g., benzoyl) significantly enhance acidity, while alkenyloxy groups moderately reduce it .

Biological Activity

4-Pent-4-enoxybenzoic acid, with the chemical formula CHO and CAS number 14142-82-6, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a pent-4-enoxy group. Its unique structure enables various chemical reactions, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 206.24 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as certain Gram-negative strains.

Case Study:

In a controlled study, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating potent antimicrobial properties .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Mechanism of Action:

The anti-inflammatory activity is hypothesized to arise from the compound's ability to inhibit prostaglandin synthesis through COX inhibition. This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further pharmaceutical development .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with 4-penten-1-ol, often catalyzed by sulfuric acid or p-toluenesulfonic acid. Following synthesis, biological evaluations are conducted to assess its efficacy against various pathogens and inflammatory models.

Comparative Studies

Comparative studies have been conducted with structurally similar compounds such as 4-phenoxybenzoic acid and 4-hydroxybenzoic acid. These studies reveal that while all compounds exhibit some level of antimicrobial activity, this compound shows superior efficacy in specific applications due to its unique pentenoxy group .

Q & A

Q. What experimental strategies are recommended for synthesizing 4-Pent-4-enoxybenzoic acid with high purity?

Methodological Answer:

- Reaction Optimization : Use a multi-step synthesis starting from 4-hydroxybenzoic acid. Introduce the pent-4-enoxy group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃/DMF, 80°C) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor intermediates using TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) .

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of 4-hydroxybenzoic acid to pent-4-enol) and reaction time (6–8 hours). Excess alcohol improves substitution efficiency but requires careful removal during workup .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Confirm the presence of the pent-4-enoxy chain via ¹H NMR (δ 5.8–5.9 ppm for vinyl protons; δ 4.1–4.3 ppm for methylene adjacent to oxygen) and ¹³C NMR (δ 166–168 ppm for carboxylic acid carbon) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M-H]⁻ at m/z 234.1 (calculated for C₁₂H₁₄O₃) .

- Purity Validation : Combine HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm to verify absence of unreacted precursors .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

Methodological Answer:

- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution during biological assays. For aqueous stability studies, use phosphate buffer (pH 7.4) with <5% DMSO cosolvent to prevent precipitation .

- Stability Monitoring : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (2–9) to identify decomposition products via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibition potential of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cyclooxygenase-2 or tyrosine kinases) due to the compound’s benzoic acid core and hydrophobic side chain .

- Assay Design :

- Use fluorescence-based assays (e.g., ATPase activity) with recombinant enzymes. Include positive controls (e.g., aspirin for COX-2) and measure IC₅₀ values across a concentration gradient (1 nM–100 µM) .

- Validate results with molecular docking simulations (AutoDock Vina) to predict binding affinity and key interactions (e.g., hydrogen bonding with catalytic residues) .

Q. What approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Q. How can this compound be integrated into polymer matrices for advanced material applications?

Methodological Answer:

- Functionalization : Graft the compound onto polymer backbones (e.g., polyethylene glycol) via esterification (DCC/DMAP catalysis) to enhance thermal stability .

- Performance Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.